4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
Description
4-[1-(Oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1λ⁶,4-thiazepane-1,1-dione is a heterocyclic compound featuring a seven-membered thiazepane-dione core fused with a phenyl group at the 7-position and a substituted pyrrolidone-oxane moiety at the 4-position.
Properties
IUPAC Name |
4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c24-20-14-17(15-23(20)18-7-11-28-12-8-18)21(25)22-9-6-19(29(26,27)13-10-22)16-4-2-1-3-5-16/h1-5,17-19H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVAOCQAXCWKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxan-4-yl group, followed by the formation of the pyrrolidine ring. The phenyl group is then introduced, and finally, the thiazepane ring is formed. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts may be employed to enhance reaction rates, and purification steps such as crystallization or chromatography would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione exhibit significant anticancer properties. For instance, studies have shown that thiazepane derivatives can inhibit cancer cell proliferation in various lines such as HCT116 and MCF7. These compounds have demonstrated IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
The compound's structure allows it to interact with bacterial cell membranes, leading to antimicrobial activity against both gram-positive and gram-negative bacteria. This property has been attributed to the thiazepane ring's ability to disrupt cellular functions. Preliminary studies have shown promising results in inhibiting the growth of pathogens such as Bacillus cereus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests that compounds containing oxopyrrolidine moieties may offer neuroprotective benefits. They are believed to modulate neuroinflammatory responses and could be investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Anticancer Studies : A series of thiazepane derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the side chains significantly influenced their activity profiles, with some derivatives showing enhanced potency against liver carcinoma cells .
- Antimicrobial Testing : In vitro assays demonstrated that specific thiazepane derivatives exhibited substantial antimicrobial effects, particularly against resistant strains of bacteria. The structure-function relationship was analyzed to optimize these compounds for better efficacy .
Pharmaceutical Development
Given its biological activities, this compound can serve as a lead structure in drug development programs aimed at creating new anticancer or antimicrobial agents. The pharmaceutical industry is increasingly interested in thiazepane derivatives due to their diverse therapeutic profiles.
Agrochemical Potential
There is potential for this compound or its derivatives to be explored as agrochemicals. Their antimicrobial properties could be beneficial in developing new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The structural uniqueness of this compound lies in its hybrid architecture, combining a thiazepane-dione core with diverse substituents. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Structural Features of Analogous Compounds
Thiazepane-Dione Core Analogues
- BK78163 (): Shares the thiazepane-1,1-dione core but substitutes the 4-position with a 2,4-dioxo-tetrahydropyrimidine group and the 7-position with a 2-fluorophenyl group. The fluorophenyl group enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl in the target compound.
- Target vs. BK78163 : The oxan-4-yl-pyrrolidone substituent in the target compound introduces a fused oxygen-containing ring system, which could improve solubility relative to BK78163’s pyrimidine-dione group.
Oxan-4-yl and Pyrrolidone Derivatives
- PDB 8AOY Ligand (): Features an oxan-4-yl group linked to a piperidine scaffold, contrasting with the thiazepane core. The chloro-substituted aromatic rings in this compound suggest a design optimized for halogen-bonding interactions, commonly exploited in drug-receptor binding .
- Target vs. PDB Ligand : While both incorporate oxan-4-yl, the target’s pyrrolidone-carbonyl linkage offers greater conformational flexibility compared to the PDB ligand’s rigid piperidine-chlorophenyl system.
Spirocyclic and Heterocyclic Derivatives
- Spiro[4.5]decane-dione Derivatives (): These spiro compounds integrate benzothiazole and phenyl groups, demonstrating the versatility of fused heterocycles in modulating electronic and steric properties. The dimethylaminophenyl substituent in these derivatives (as in the target’s phenyl group) may enhance π-π stacking interactions in supramolecular assemblies .
Biological Activity
The compound 4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with various biological targets, particularly in the fields of anti-inflammatory and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.49 g/mol. The structure includes a thiazepane ring, which is known for its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O3 |
| Molecular Weight | 409.49 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Preliminary studies indicate that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors related to pain and inflammation, modulating their activity.
- Cell Proliferation Inhibition : In vitro studies suggest it can inhibit the proliferation of cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using various in vitro assays. For instance, it was tested against human leukocyte elastase and other proteases involved in inflammatory responses. The results indicated significant inhibitory activity, suggesting its potential use in treating inflammatory conditions .
Anticancer Activity
In cancer research, the compound was evaluated against breast cancer cell lines such as MCF7 and HCC1954. The findings demonstrated:
- MCF7 Cells : The compound exhibited a dose-dependent inhibition of cell proliferation.
- HCC1954 Cells : A more pronounced effect was observed compared to MCF7 cells, indicating that the compound may be more effective against certain types of breast cancer .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds and their derivatives:
- Study on Oxazolones : Research on oxazolone derivatives indicated strong anti-inflammatory and analgesic properties, with some compounds showing IC50 values lower than established drugs like celecoxib .
- Molecular Docking Studies : Computational studies have predicted binding affinities to COX enzymes, supporting experimental findings that suggest this compound could be a potent anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
